

Introduction: The Significance of the Tetrahydroquinoline Scaffold

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Compound of Interest

Compound Name: Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate

Cat. No.: B2436317

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The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] This heterocyclic system is prevalent in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic activities, including but not limited to neurotropic, anti-neoplastic, and anti-tubercular effects.[2] **Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate**, as a functionalized derivative, represents a key intermediate for the synthesis of more complex and potent drug candidates, particularly in the development of agents targeting the central nervous system and cardiovascular diseases.[3]

Core Compound Identification and Properties

CAS Number: 1216800-29-1 (for the hydrochloride salt)

Molecular Formula: $C_{11}H_{13}NO_2$

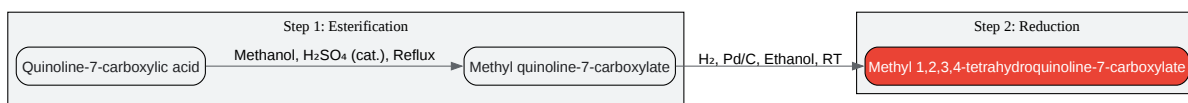
Molecular Weight: 191.23 g/mol

Property	Value
IUPAC Name	Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate
Appearance	Predicted: Off-white to pale yellow solid
Solubility	Predicted: Soluble in methanol, ethanol, DMSO
Boiling Point	Predicted: >300 °C
Melting Point	Not available

Synthesis of Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate

While specific literature on the direct synthesis of this exact molecule is not abundant, a plausible and efficient synthetic route can be devised based on well-established methods for the synthesis of the tetrahydroquinoline core.^{[1][4]} A common and effective strategy involves the reduction of the corresponding quinoline derivative.

A proposed synthetic pathway is outlined below:



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Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Self-Validating System

This protocol is a hypothetical, yet chemically sound, procedure based on established transformations.

Step 1: Esterification of Quinoline-7-carboxylic acid

- **Reaction Setup:** To a solution of quinoline-7-carboxylic acid (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
- **Reaction Execution:** Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl quinoline-7-carboxylate.

Step 2: Reduction to **Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate**

- **Reaction Setup:** Dissolve methyl quinoline-7-carboxylate (1.0 eq) in ethanol (15 mL/g) in a hydrogenation vessel. Add 10% Palladium on carbon (10% w/w) to the solution.
- **Reaction Execution:** Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure or a Parr hydrogenator). Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.
- **Work-up and Isolation:** Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be purified by column chromatography on silica gel to afford pure **Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate**.

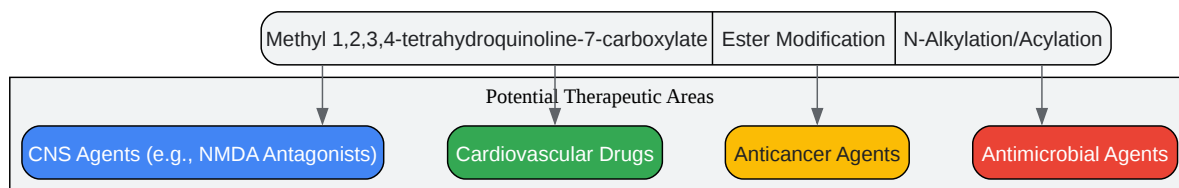
Spectroscopic Characterization: An Analytical Overview

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. Below are the predicted spectral data based on the compound's structure.

Spectroscopic Data	Predicted Values
^1H NMR (400 MHz, CDCl_3)	δ 7.5-7.0 (m, 3H, Ar-H), 4.0 (s, 1H, NH), 3.85 (s, 3H, OCH_3), 3.4 (t, $J=6.0$ Hz, 2H, $\text{CH}_2\text{-N}$), 2.8 (t, $J=6.4$ Hz, 2H, Ar- CH_2), 2.0 (m, 2H, $\text{CH}_2\text{-CH}_2\text{-CH}_2$)
^{13}C NMR (100 MHz, CDCl_3)	δ 167.0 (C=O), 145.0, 130.0, 128.0, 125.0, 122.0, 120.0 (Ar-C), 52.0 (OCH_3), 42.0 ($\text{CH}_2\text{-N}$), 27.0 (Ar- CH_2), 22.0 ($\text{CH}_2\text{-CH}_2\text{-CH}_2$)
IR (KBr, cm^{-1})	3350 (N-H stretch), 2950 (C-H stretch), 1720 (C=O stretch, ester), 1600, 1500 (C=C stretch, aromatic)
Mass Spectrometry (EI)	m/z 191 (M^+), 160 ($[\text{M}-\text{OCH}_3]^+$), 132 ($[\text{M}-\text{COOCH}_3]^+$)

Applications in Drug Discovery and Development

Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate is a versatile intermediate for the synthesis of a wide array of pharmacologically active molecules. The ester functionality provides a convenient handle for further chemical modifications, such as amide formation or reduction to an alcohol, while the secondary amine in the tetrahydroquinoline ring can be N-alkylated or N-acylated to introduce diverse substituents.



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Caption: Potential diversification of the core scaffold for various therapeutic applications.

The tetrahydroquinoline framework is a key component in drugs targeting NMDA receptors, which are implicated in various neurological disorders. The rigid structure of the tetrahydroquinoline nucleus can help in optimizing the binding of a drug molecule to its target receptor, thereby enhancing its efficacy and selectivity.

Safety and Handling

As with any chemical reagent, **Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate** should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis, based on established chemical transformations, is straightforward, and its structure offers multiple points for chemical modification, enabling the creation of diverse libraries of compounds for drug discovery programs. The continued exploration of derivatives from this core scaffold holds significant promise for the development of novel therapeutics for a range of diseases.

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